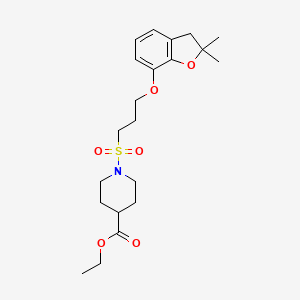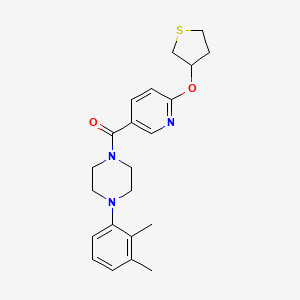
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of benzofuran derivatives, which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Strategies for the synthesis of 2,3-dihydrobenzofurans have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be related to the reactions of benzofuran derivatives. For example, benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Scientific Research Applications
Cancer Research
The 2,3-dihydrobenzofuran moiety, a part of the compound’s structure, has been reported to exhibit activity against cancer . This suggests that our compound could be synthesized and tested for potential anticancer properties. It could be particularly useful in the development of novel chemotherapy agents that target specific cancer cell lines.
Tuberculosis Treatment
Compounds containing the dihydrobenzofuran ring have shown activity against tuberculosis . This compound could be explored as a part of new treatments for tuberculosis, especially given the rise of multi-drug resistant strains of the bacteria.
Malaria Prophylaxis
The dihydrobenzofuran component is also associated with anti-malarial activity . The compound could be a candidate for the synthesis of new drugs to prevent or treat malaria, which remains a major health challenge in many parts of the world.
Cataract Prevention
There is evidence that dihydrobenzofuran derivatives may have applications in preventing cataracts . This compound could be investigated for its efficacy in protecting against cataract formation, potentially leading to new preventive treatments.
Anti-Inflammatory and Analgesic Applications
The structural motif of benzofuran, which is related to the compound’s structure, has been found to possess anti-inflammatory and analgesic properties . This suggests that the compound could be used in the development of new medications to treat pain and inflammation.
Antioxidant and Cytoprotective Properties
Dihydrobenzofuran-containing natural products have shown antioxidant and cytoprotective properties . The compound could be valuable in research aimed at developing agents that protect cells from oxidative stress, which is implicated in various diseases and aging processes.
Future Directions
Benzofuran and its derivatives, which are part of the structure of this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests potential future directions in the development of new therapeutic agents using this compound.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPQZOFCPEGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)

![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)